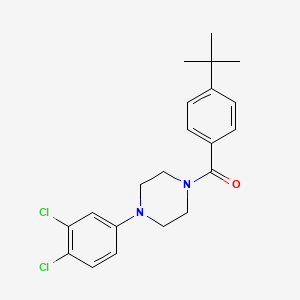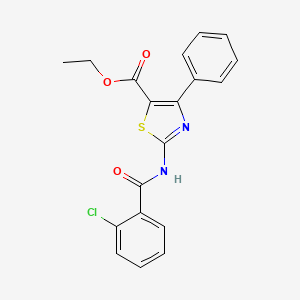
N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a novel small molecule of the oxalamide class. Its molecular formula is C18H25N3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, an isobutyryl group, and a 1,2,3,4-tetrahydroquinolin-7-yl group attached to an oxalamide core . The exact mass of the molecule is 331.18959167 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.4 g/mol . Other computed properties include a topological polar surface area of 78.5 Ų, a complexity of 490, and a hydrogen bond donor count of 2 .Aplicaciones Científicas De Investigación
Formation and Synthesis Techniques
- Formation of Tetracyclic Isoquinoline Derivatives : The domino rearrangement sequence initiated by treating specific precursors in the presence of LDA in THF, leading to the assembly of a tetracyclic cyclopentaoxazolo[3,2-b]isoquinolin-6-one derivative. This process showcases a synthetic pathway that may be relevant for creating structurally related compounds (Roydhouse & Walton, 2007).
- Facile Synthesis of Tetrahydropyrimido[4,5-b]-quinoline Derivatives : Demonstrates the reactivity of specific compounds towards various reagents, highlighting a method for synthesizing derivatives with potential biological activities (Elkholy & Morsy, 2006).
- Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides : This synthesis method involves aryl and vinylic C-H activation, showcasing an efficient route to generate multisubstituted isoquinoline derivatives under mild conditions without the need for oxidants (Shi et al., 2013).
Potential Pharmacological Activities
- Syntheses of Dopaminergic Derivatives : The preparation of 1-cyclohexylmethyl 7,8-dioxygenated tetrahydroisoquinoline, with a focus on regioselective hydrogenation, indicates potential dopaminergic activity, showcasing the relevance of such compounds in neurological research (Andreu et al., 2002).
- Quinoline-Based Fluorescent Zinc Sensors : The development of tetrakisquinoline derivatives for zinc-induced fluorescent response indicates the utility of related chemical structures in developing sensors for biological and chemical applications (Mikata et al., 2013).
Catalysis and Chemical Transformations
- Activation of Quinoline and Isoquinoline : The superacidic activation leading to selective ionic hydrogenation of quinoline derivatives showcases a method for generating tetrahydro derivatives, which could be pivotal in creating compounds with enhanced pharmacological properties (Koltunov et al., 2007).
Propiedades
IUPAC Name |
N-cyclohexyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)21(27)24-12-6-7-15-10-11-17(13-18(15)24)23-20(26)19(25)22-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPQDDSTOXITCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2604432.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2604437.png)


![(2R,3R,4R,5S,6S)-6-[[(2R,3S,4R,4aS,6aS,6bR,8aR,12aR,14aS,14bS)-4-carboxy-8a-[(2R,3S,4R,5S,6S)-3-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2604442.png)
![N-(cyanomethyl)-2-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2604443.png)



![1-Cyclopropyl-1-phenyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2604450.png)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2604454.png)